2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5-1-2-11(10-5)3-4-12/h1-2,12H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJCHMBQAMZKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 2-[3-(Trifluoromethyl)-1H-Pyrazol-1-yl]ethanol
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
The most widely reported method involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors. For example, 3-(trifluoromethyl)-1H-pyrazole-1-ethanol can be synthesized via the reaction of hydrazine hydrate with ethyl 4,4,4-trifluoroacetoacetate, followed by hydroxylation:
$$
\text{CF}3\text{COCH}2\text{COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{CF}3\text{C}3\text{H}2\text{N}2\text{H} \xrightarrow{\text{NaBH}4} \text{CF}3\text{C}3\text{H}2\text{N}2\text{CH}2\text{CH}_2\text{OH}
$$
Reaction Conditions :
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (78–120°C)
- Catalyst: None required
- Yield: 68–75%
This method is limited by regioselectivity issues, as competing pathways may yield 1H-pyrazole isomers.
Lewis Base-Catalyzed Triazene-Alkyne Cycloaddition
A regioselective approach reported by Nature Communications employs a Lewis base-catalyzed cycloaddition between 2,2,2-trifluorodiazoethane and terminal alkynes. The ethanol moiety is introduced via post-synthetic reduction:
$$
\text{CF}3\text{CHN}2 + \text{HC≡C-R} \xrightarrow{\text{DBU}} \text{CF}3\text{C}3\text{H}2\text{N}2\text{R} \xrightarrow{\text{LiAlH}4} \text{CF}3\text{C}3\text{H}2\text{N}2\text{CH}2\text{CH}_2\text{OH}
$$
Optimized Parameters :
- Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol%)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 25°C
- Yield: 85–92%
This method offers superior regiocontrol and functional group tolerance compared to traditional cyclocondensation.
Post-Functionalization of Preformed Pyrazoles
Hydroxylation of Vinylpyrazoles
Vinylpyrazoles can undergo hydroxylation via hydroboration-oxidation to introduce the ethanol group. For instance, 3-(trifluoromethyl)-1-vinylpyrazole reacts with borane-THF followed by hydrogen peroxide to yield the target compound:
$$
\text{CF}3\text{C}3\text{H}2\text{N}2\text{CH=CH}2 \xrightarrow{\text{BH}3/\text{H}2\text{O}2} \text{CF}3\text{C}3\text{H}2\text{N}2\text{CH}2\text{CH}2\text{OH}
$$
Conditions :
Nucleophilic Substitution
Halogenated pyrazoles (e.g., 1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazole) undergo nucleophilic substitution with hydroxide ions:
$$
\text{CF}3\text{C}3\text{H}2\text{N}2\text{CH}2\text{CH}2\text{Cl} + \text{NaOH} \rightarrow \text{CF}3\text{C}3\text{H}2\text{N}2\text{CH}2\text{CH}2\text{OH} + \text{NaCl}
$$
Conditions :
Mechanistic Insights and Optimization
Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration and aromatization (Figure 1). The trifluoromethyl group stabilizes the intermediate through inductive effects, accelerating cyclization.
Key Optimization Strategies :
DBU-Catalyzed Cycloaddition Mechanism
DBU deprotonates trifluorodiazoethane to generate a reactive triazene intermediate, which undergoes [3+2] cycloaddition with alkynes. The ethanol group is introduced via subsequent reduction (Figure 2).
Scale-Up Considerations :
- Continuous flow reactors enhance safety and yield for exothermic steps.
- Catalyst recycling reduces costs in industrial settings.
Industrial Production and Purification
Large-Scale Synthesis
A pilot-scale process using the DBU-catalyzed method achieved 89% yield with the following parameters:
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted pyrazole derivatives, dihydropyrazoles, and various substituted pyrazoles depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol has garnered attention for its potential in drug development:
- Antimicrobial Activity : Research indicates that compounds containing the pyrazole framework exhibit diverse biological activities, including antimicrobial properties. The trifluoromethyl substitution may enhance these effects, making it a candidate for developing new antibiotics .
- Anti-inflammatory Properties : The compound is being investigated for its anti-inflammatory effects, potentially serving as a lead compound in the development of new anti-inflammatory drugs .
- Pharmacokinetics : The presence of the trifluoromethyl group can improve pharmacokinetic profiles, leading to better absorption and distribution in biological systems compared to non-fluorinated analogs .
Agrochemicals
The unique properties of this compound make it suitable for applications in agrochemicals:
- Pesticide Development : The compound's structure allows it to be explored as a potential pesticide or herbicide, targeting specific pests while minimizing environmental impact .
- Fungicidal Activity : Studies have shown that pyrazole derivatives can exhibit fungicidal properties, which could be harnessed for agricultural applications .
Materials Science
In materials science, this compound is being explored for its potential in developing functional materials:
- Functional Materials : The compound's ability to interact with other molecules makes it a candidate for creating materials with specific properties tailored for various applications .
Table 1: Biological Activities of this compound
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Conventional Reflux | Traditional method with moderate yields | 60-70 |
| Microwave-assisted | Enhanced efficiency and reduced reaction time | 80-90 |
| Sonication | Further improved yields and reaction conditions | 75-85 |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic agent .
Case Study 2: Agrochemical Applications
Research focused on the synthesis of pyrazole-based compounds for agricultural use revealed that derivatives of this compound exhibited promising fungicidal activity against common plant pathogens, indicating their potential as novel agrochemicals .
Mechanism of Action
The mechanism by which 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol exerts its effects is primarily through interactions with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol and analogous compounds:
Key Observations:
- Polarity: The ethanol group in the target compound enhances water solubility compared to methanol derivatives (e.g., [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol), which may exhibit higher membrane permeability due to reduced polarity .
- Aromatic Interactions: Compounds with aromatic fluorine or -CF₃ groups (e.g., [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol) show enhanced interactions with hydrophobic enzyme pockets .
Biological Activity
The compound 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, acting on various biological targets, which makes them significant in the development of therapeutic agents. This article reviews the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of This compound typically involves the reaction of hydrazine derivatives with trifluoromethylated ketones. The reaction conditions often include refluxing in ethanol, which aids in the formation of the pyrazole ring. Various synthetic methods have been explored to optimize yield and selectivity, including microwave-assisted synthesis and conventional reflux methods .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that pyrazole derivatives can act against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this derivative have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 0.125 |
| Similar Pyrazole Derivative | E. coli | 8 |
Anticancer Properties
Research indicates that pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, related compounds have been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival . The compound's ability to interact with cellular targets suggests potential applications in cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives is another area of interest. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs). Compounds derived from pyrazoles have been reported to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives, including This compound , in various therapeutic contexts:
- Antibacterial Activity : A study demonstrated that a series of pyrazole derivatives showed significant antibacterial activity against MRSA strains, with some compounds achieving MICs comparable to standard antibiotics .
- Anticancer Activity : In vitro studies revealed that certain pyrazole derivatives could inhibit cancer cell growth by targeting tubulin dynamics, leading to G2/M phase arrest .
- Anti-inflammatory Activity : Research indicated that these compounds could suppress LPS-induced TNF-alpha release in macrophages, showcasing their potential for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol, and how are reaction conditions optimized?
- Methodology :
-
Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl-substituted diketones. For example, phenylhydrazine derivatives are reacted with trifluoromethyl ketones under reflux in ethanol with catalytic triethylamine .
-
Step 2 : Functionalization of the pyrazole nitrogen with a hydroxyethyl group. Ethylene oxide or 2-bromoethanol can be used in nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
-
Optimization : Temperature control (60–80°C), solvent polarity (DMF or ethanol), and stoichiometric ratios (1:1.2 for hydrazine:ketone) are critical. Yields typically range from 60–85% depending on substituent steric effects .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| 1 | Phenylhydrazine, trifluoromethyl ketone, ethanol, reflux | 70–80 | Byproduct formation from over-alkylation |
| 2 | 2-Bromoethanol, K₂CO₃, DMF, 60°C | 60–75 | Competing elimination reactions |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- NMR : ¹H and ¹⁹F NMR are essential for confirming the trifluoromethyl group (-CF₃, δ ~ -60 ppm in ¹⁹F NMR) and hydroxyethyl chain (δ 3.5–4.0 ppm for -CH₂OH in ¹H NMR) .
- X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., N–N bond lengths ~1.35 Å) and hydrogen-bonding motifs (e.g., O–H···N interactions) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 237.08 for C₇H₈F₃N₂O) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when different deuterated solvents are used?
- Methodology :
-
Solvent Effects : Compare ¹H NMR spectra in DMSO-d₆ (which stabilizes -OH groups via hydrogen bonding) versus CDCl₃ (where -OH protons may appear broadened or absent). For example, the hydroxyethyl proton signal at δ 4.2 ppm in DMSO-d₆ shifts to δ 3.8 ppm in CDCl₃ .
-
Validation : Use 2D NMR (e.g., HSQC) to correlate ¹H and ¹³C signals, ensuring assignments are solvent-independent .
- Data Contradiction Example :
| Solvent | -OH Chemical Shift (δ) | Observation |
|---|---|---|
| DMSO-d₆ | 4.2 ppm (sharp) | Hydrogen-bonded |
| CDCl₃ | 3.8 ppm (broad) | Free -OH |
Q. What strategies are employed to enhance the compound's stability during long-term storage?
- Methodology :
- Degradation Pathways : Hydrolysis of the pyrazole ring or oxidation of the hydroxyethyl group may occur.
- Stabilization :
- Store under inert atmosphere (N₂ or Ar) at -20°C in amber vials to prevent photodegradation .
- Add antioxidants (e.g., BHT at 0.1% w/w) or desiccants (silica gel) to minimize moisture-driven decomposition .
Q. How can computational methods predict the reactivity of the trifluoromethyl group in biological systems?
- Methodology :
-
DFT Calculations : Analyze electron-withdrawing effects of -CF₃ on pyrazole ring electrophilicity. For example, Fukui indices identify nucleophilic attack sites .
-
Molecular Docking : Simulate interactions with enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) to prioritize derivatives for synthesis .
- Data Table :
| Parameter | Value | Significance |
|---|---|---|
| Fukui Index (C-3) | 0.12 | Low electrophilicity |
| LogP (Calculated) | 1.8 | Moderate lipophilicity |
Research Design & Data Analysis
Q. How to design bioactivity assays for agrochemical applications of this compound?
- Methodology :
- Target Organisms : Test against plant pathogens (e.g., Fusarium spp.) via microdilution assays (MIC values) .
- Field Trials : Apply at 0.1–1.0 mM concentrations in hydroponic systems, monitoring growth inhibition over 14 days .
Q. What statistical approaches resolve contradictions in bioactivity data across replicate studies?
- Methodology :
- Meta-Analysis : Use ANOVA to compare IC₅₀ values from independent studies, adjusting for batch-to-batch purity variations (e.g., 95% vs. 98% purity) .
- Sensitivity Analysis : Rank factors (e.g., solvent choice, assay temperature) via partial least squares regression to identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
